(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide
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Overview
Description
The compound (2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide is a benzohydrazide derivative, which is a class of compounds known for their diverse pharmacological activities. These compounds often exhibit planar structures and have the ability to form intermolecular hydrogen bonds, which can be crucial for their biological activity.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the reaction of an appropriate benzaldehyde with a benzohydrazide under suitable conditions. For instance, the synthesis of (E)-3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide methanol solvate was achieved by reacting 4-methoxybenzaldehyde with an equimolar quantity of 3-bromobenzohydrazide in methanol . This suggests that a similar synthetic route could be employed for the synthesis of (2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide, using 4-chlorobenzaldehyde and an appropriate hydrazide.
Molecular Structure Analysis
Benzohydrazide derivatives often crystallize in various systems, with the molecular structure characterized by spectroscopic techniques and X-ray diffraction. For example, a related compound crystallized in the triclinic system with a nearly planar structure and exhibited intermolecular N–H⋯O hydrogen bonding . The molecular structure is further supported by spectral data, which may indicate the presence of amide-iminol tautomerism. The dihedral angles between the benzene rings and the orientation of the amide group are also key structural features .
Chemical Reactions Analysis
The reactivity of benzohydrazide derivatives can be influenced by the substituents on the benzene rings and the configuration of the C=N bond. The E configuration about the C=N bond is a common feature in these compounds . The presence of halogens, such as chlorine or bromine, can affect the electron density and reactivity of the molecule, potentially leading to different chemical behaviors in subsequent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives can be determined through various spectroscopic methods and computational studies. For instance, the title compound in one study was characterized by IR, 1H and 13C NMR, and UV–Vis spectra, with the results compared to computed values using DFT calculations . These studies provide insights into the vibrational frequencies, chemical shifts, electronic properties, and molecular electrostatic potential, which are essential for understanding the behavior of the compound in different environments.
Scientific Research Applications
Receptor Function Inhibition
The compound has shown potential in the biological domain, specifically as an inhibitor of CCR2 and CCR9 receptor functions. The structural analysis revealed an intramolecular N—H⋯O hydrogen bond between the amide and carbonyl groups, with the benzoyl and 4-chlorophenyl groups forming significant intra- and intermolecular contacts, suggesting its potential interaction with biological receptors (Valkonen et al., 2008).
Crystal Structure and Tautomerism
The compound's crystal structure has been determined, showing nearly planar geometry and featuring intermolecular N–H⋯O hydrogen bonding. It exhibits amide-iminol tautomerism, an essential property for its potential biological activities (Arfan et al., 2016).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and characterized through various methods. Studies involving the base-catalyzed Claisen-Schmidt condensation reaction have been instrumental in understanding its structural properties and potential interactions, providing insights into the compound's chemical behavior and stability (Salian et al., 2018).
Antimicrobial and Antimalarial Activity
There's evidence of the compound's efficacy in the medical field, especially concerning its antimicrobial and antimalarial activities. Novel derivatives have been synthesized and assessed for their in vitro antimalarial activity, showcasing the compound's potential in medicinal chemistry and drug development (Shaikh et al., 2021).
Antibacterial Properties
The compound's derivatives have shown promising results in fighting bacterial infections. Studies on derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent (Bildirici et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been used as a synthon in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials. The synthesis involves multiple steps, including the treatment with substituted benzoyl chloride and the reaction with ammonium acetate, showcasing its versatility in chemical synthesis (Younis, 2011).
Safety And Hazards
The safety information available indicates that “(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide” may require handling precautions. The compound is associated with the GHS07 pictogram and the signal word "Warning" . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-6-12(7-10-14)8-11-15(20)18-19-16(21)13-4-2-1-3-5-13/h1-11H,(H,18,20)(H,19,21)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGPOCBJFZZTMM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide |
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